molecular formula C18H21N3O2 B14326058 Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate

Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate

Cat. No.: B14326058
M. Wt: 311.4 g/mol
InChI Key: SHTQOFNCQXFJJY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is notable for its unique structure, which includes a pyridoindole core fused with a cyanopropyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The cyanopropyl group and ethyl ester moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate is unique due to the presence of the cyanopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and potential therapeutic applications compared to other indole derivatives.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate

InChI

InChI=1S/C18H21N3O2/c1-2-23-18(22)17-16-14(9-12-21(17)11-6-5-10-19)13-7-3-4-8-15(13)20-16/h3-4,7-8,17,20H,2,5-6,9,11-12H2,1H3

InChI Key

SHTQOFNCQXFJJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CCN1CCCC#N)C3=CC=CC=C3N2

Origin of Product

United States

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